molecular formula C18H18N2O2S B2472977 (2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(4-methoxyphenyl)methanone CAS No. 851863-77-9

(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(4-methoxyphenyl)methanone

Cat. No.: B2472977
CAS No.: 851863-77-9
M. Wt: 326.41
InChI Key: RXAUPDCDPFPLLV-UHFFFAOYSA-N
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Description

(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(4-methoxyphenyl)methanone is a useful research compound. Its molecular formula is C18H18N2O2S and its molecular weight is 326.41. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • A study by Anand and Muthusamy (2018) discussed the synthesis of benzimidazole monomers with similar structures. These compounds were converted into oligomers and investigated for their optical, electrical, electrochemical, and thermal properties.

Application in Microwave-Assisted Synthesis

  • Research by Moreno-Fuquen et al. (2019) showcased the microwave-assisted synthesis of heterocyclic amides, indicating the potential for similar compounds in accelerated chemical synthesis processes.

Use in Receptor Antagonist Development

  • The study by Borza et al. (2007) explored the use of related benzimidazole compounds as NR2B subunit-selective antagonists of the NMDA receptor, highlighting a potential application in neurological research.

Antimicrobial Screening

  • Landage, Thube, and Karale (2019) conducted a study on similar compounds, focusing on their antimicrobial activities, as detailed in their research here.

Antimicrobial and Antiviral Activity Studies

  • Sharma et al. (2009) synthesized and evaluated benzimidazole derivatives for their antimicrobial and antiviral potential, as seen in their study here.

Antimicrobial Activity and Cytotoxicity

  • Shankar et al. (2018) investigated the in vitro antimicrobial activity and cytotoxicity of benzimidazole analogs, furthering our understanding of their potential biomedical applications Shankar et al., 2018.

Application in Directed Metalation Synthesis

  • Pradhan and De (2005) utilized directed metalation for the synthesis of functionalized benzo[b]thiophenes, indicating a methodology potentially applicable to the synthesis of related compounds Pradhan & De, 2005.

Imaging Agent Synthesis for Parkinson's Disease

  • The synthesis of HG-10-102-01, a potential PET imaging agent for Parkinson's disease, showcases the use of related compounds in medical imaging Wang et al., 2017.

Antimicrobial, Antioxidant, and Docking Studies

  • Rashmi et al. (2014) synthesized and evaluated benzofuran derivatives for antimicrobial and antioxidant properties, indicating the diversity of applications for related compounds Rashmi et al., 2014.

Molecular Docking and DFT Calculation

  • FathimaShahana and Yardily (2020) conducted a study involving molecular docking and density functional theory (DFT) calculations on a similar compound, demonstrating its potential in computational chemistry and drug design FathimaShahana & Yardily, 2020.

Properties

IUPAC Name

(2-benzylsulfanyl-4,5-dihydroimidazol-1-yl)-(4-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2S/c1-22-16-9-7-15(8-10-16)17(21)20-12-11-19-18(20)23-13-14-5-3-2-4-6-14/h2-10H,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXAUPDCDPFPLLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2CCN=C2SCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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